4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine
Description
Significance of Pyrazole (B372694) Core Structures in Chemical Synthesis and Theoretical Chemistry
Pyrazole derivatives are a significant class of N-heterocyclic compounds, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. mdpi.comias.ac.in This unique structure, featuring both a pyrrole-type (proton-donating) and a pyridine-type (proton-accepting) nitrogen atom, imparts a rich and versatile reactivity. mdpi.comnih.gov In the realm of chemical synthesis, pyrazoles are highly valued as foundational building blocks for creating more complex molecules. nih.govnbinno.com Their electron-rich nature allows for various chemical modifications, making them key intermediates in the synthesis of pharmaceuticals, agrochemicals like herbicides and insecticides, and advanced functional materials used in applications such as organic light-emitting diodes (OLEDs). nbinno.comnumberanalytics.com
From a theoretical chemistry perspective, the pyrazole ring is an interesting subject due to its aromaticity and the phenomenon of tautomerism, where protons can migrate between the two nitrogen atoms. ias.ac.innih.gov This structural flexibility can influence the molecule's reactivity and its interactions in biological systems, making the study of pyrazole derivatives a compelling area of research. nih.gov The versatility of the pyrazole scaffold has led to the development of numerous synthetic methodologies aimed at producing structurally diverse derivatives efficiently and selectively. mdpi.comias.ac.in
Overview of 5-Aminopyrazole Substructures and their Research Relevance
Within the broader family of pyrazoles, the 5-aminopyrazole substructure is of particular importance in organic and medicinal chemistry. scirp.orgmdpi.comnih.gov These compounds serve as crucial starting materials for the synthesis of a wide array of fused heterocyclic systems, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. mdpi.combeilstein-journals.orgnih.gov The presence of an amino group at the 5-position, along with other nucleophilic sites on the pyrazole ring, makes these molecules highly versatile synthons for constructing complex, biologically active compounds. mdpi.comresearchgate.net
The research relevance of 5-aminopyrazoles is underscored by their prevalence in molecules with a wide spectrum of pharmacological properties. beilstein-journals.orgnih.gov Derivatives of 5-aminopyrazole have been investigated for numerous applications, including as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. scirp.orgnih.gov The most versatile and widely used method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. nih.govchim.it This accessibility allows researchers to readily produce a variety of substituted 5-aminopyrazoles, which can then be used to build libraries of compounds for drug discovery and development. scirp.orgnih.gov
Scope and Research Focus on 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine
This article focuses specifically on the chemical compound This compound . This molecule is a substituted 5-aminopyrazole, featuring methyl groups at the N1 and C3 positions and an ethyl group at the C4 position of the pyrazole ring. While the broader classes of pyrazoles and 5-aminopyrazoles are extensively documented in scientific literature, specific research dedicated exclusively to this compound is limited.
It is primarily available commercially as a chemical intermediate for early-stage discovery research. The available data on this specific compound is largely confined to its basic chemical and physical properties. Detailed academic studies on its synthesis, unique reactivity, or specific biological activities are not widely published. Therefore, its significance is currently understood through its role as a potential building block, leveraging the well-established reactivity of the 5-aminopyrazole scaffold for the synthesis of more complex, novel molecules.
Below is a table summarizing the known properties of this compound.
| Property | Data |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| Structure | A five-membered pyrazole ring with a methyl group on the N1 nitrogen, a methyl group at position 3, an ethyl group at position 4, and an amine group at position 5. |
| Physical Form | Solid |
| InChI Key | PISAIESLWOANCA-UHFFFAOYSA-N |
This data is based on commercially available information for the compound and its sesquihydrate form.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-2,5-dimethylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-4-6-5(2)9-10(3)7(6)8/h4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFRXHLYBBQWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethyl 1,3 Dimethyl 1h Pyrazol 5 Amine and Its Analogs
Cyclocondensation Approaches to 5-Aminopyrazole Scaffolds
The construction of the 5-aminopyrazole ring system is a cornerstone for the synthesis of the target compound and its analogs. Cyclocondensation reactions are among the most versatile and widely employed methods for this purpose. nih.gov
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, avoiding the isolation of intermediates. beilstein-journals.orgpublish.csiro.au These strategies are highly valued for their ability to generate diverse molecular scaffolds from simple starting materials. beilstein-journals.orgrsc.org
Several MCRs have been developed for pyrazole (B372694) synthesis. beilstein-journals.org For instance, a three-component synthesis of polysubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org Another notable MCR involves the reaction of aryl glyoxals, aryl thioamides, and pyrazolones to produce pyrazole-linked thiazole (B1198619) derivatives. acs.org The use of catalysts like Yb(PFO)₃ has been shown to be effective in promoting these reactions. beilstein-journals.org
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Aldehyde | β-ketoester | Hydrazine (B178648) | Polysubstituted pyrazole | beilstein-journals.org |
| Aryl glyoxal | Aryl thioamide | Pyrazolone | Pyrazole-linked thiazole | acs.org |
| Malononitrile | Aldehyde | Hydrazine | 5-Aminopyrazole derivative | beilstein-journals.org |
Cyclization of Hydrazine Derivatives with Suitable Precursors
The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and robust method for pyrazole synthesis. mdpi.comnih.gov This approach, first reported by Knorr, often yields a mixture of regioisomers, necessitating careful control of reaction conditions to achieve selectivity. mdpi.com
A primary route to 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization. nih.gov For example, the reaction of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine (B124118) in refluxing ethanol (B145695) yields ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. prepchem.com Similarly, 1,3-dimethyl-1H-pyrazol-5-amine can be synthesized by the condensation of a Mannich base with methyl hydrazine or by reacting 3-aminobutyronitrile with methyl hydrazine. guidechem.com
The use of α,β-unsaturated ketones and their derivatives also provides a pathway to pyrazoles. mdpi.comnih.gov Reaction with hydrazines typically forms pyrazolines, which are then oxidized to the corresponding pyrazoles. mdpi.com The presence of a leaving group on the vinyl ketone can facilitate direct formation of the pyrazole. mdpi.com
Targeted Synthesis of 4-Substituted Pyrazol-5-amines
Achieving the desired substitution pattern, specifically the introduction of an ethyl group at the 4-position of the pyrazole ring, requires specific synthetic strategies.
Introduction of Ethyl Group at the 4-Position
The introduction of an ethyl group at the C4 position can be achieved through various methods. One approach involves using a precursor that already contains the ethyl group. For instance, the synthesis of 4-ethyl-3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole has been reported using 3-ethylpentane-2,4-dione as a key starting material. nih.gov
Another strategy involves the modification of a pre-formed pyrazole ring. While direct electrophilic substitution at the C4 position of the pyrazole ring is a common method for introducing substituents, the specific conditions for ethylation would need to be optimized. chemicalbook.com
Regioselective Synthesis Techniques
Regioselectivity is a critical challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical precursors. organic-chemistry.orgthieme.de Several techniques have been developed to control the regiochemical outcome of the reaction.
One strategy involves the use of 1,3-dipolar cycloaddition reactions. thieme.demdpi.com For example, the regioselective 1,3-dipolar cycloaddition of in situ generated diazo compounds with unactivated bromovinyl acetals provides a route to 3,5-disubstituted pyrazoles. thieme.de Transition-metal-catalyzed reactions, such as those using rhodium or copper, have also shown high regioselectivity in pyrazole synthesis. organic-chemistry.orgorganic-chemistry.org A rhodium-catalyzed addition-cyclization of hydrazines with alkynes offers a mild and efficient method for producing highly substituted pyrazoles. organic-chemistry.org
The choice of reactants and reaction conditions plays a crucial role in directing the regioselectivity. For instance, in the reaction of hydrazine derivatives with β-diketones, the nature of the substituents on both reactants can influence the isomeric ratio of the products. mdpi.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reaction time.
For multicomponent reactions, the use of efficient catalysts and green reaction media, such as water or reusable solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can significantly improve the reaction's efficiency and environmental footprint. rsc.orgacs.org The use of microwave irradiation or ultrasonic assistance has also been shown to accelerate reaction times and improve yields in some cases. rsc.org
In cyclocondensation reactions, the choice of acid or base catalyst can be critical. For example, in the synthesis of 1,3,5-substituted pyrazoles from substituted acetylacetone (B45752) and hydrazines, lithium perchlorate (B79767) has been used as an effective Lewis acid catalyst. mdpi.com The temperature is another important factor; while some reactions proceed at room temperature, others require heating to achieve a reasonable reaction rate. mdpi.com
The following table summarizes the impact of various conditions on pyrazole synthesis:
| Reaction Type | Condition Varied | Effect on Yield/Purity | Reference |
| Multicomponent Reaction | Catalyst (e.g., Yb(PFO)₃) | Increased efficiency | beilstein-journals.org |
| Multicomponent Reaction | Solvent (e.g., HFIP) | Improved yield, reusability | acs.org |
| Cyclocondensation | Catalyst (e.g., LiClO₄) | Enabled reaction, good yields | mdpi.com |
| Cyclocondensation | Temperature | Influences reaction rate | mdpi.com |
| Rh-catalyzed Cycloaddition | Additive (e.g., NaOAc) | Optimized yield | organic-chemistry.org |
Solvent-Free Methodologies
In response to the environmental impact of traditional organic solvents, solvent-free reaction conditions have gained widespread attention in chemical synthesis. tandfonline.com These methods, often falling under the umbrella of green chemistry, can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. ias.ac.intandfonline.com
Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are particularly well-suited for solvent-free synthesis and are used to produce a variety of pyrazole derivatives. ias.ac.inresearchgate.net Several techniques have been developed to facilitate these reactions without a bulk solvent medium:
Ionic Liquids as Reaction Media: Certain ionic salts, such as tetrabutylammonium (B224687) bromide (TBAB), can act as a polar reaction medium under solvent-free conditions, enabling the efficient synthesis of highly functionalized pyrazoles at room temperature. tandfonline.comtandfonline.com Brønsted-acidic ionic liquids have also been successfully used as reusable catalysts for the synthesis of related pyranopyrazole systems. ias.ac.in
Microwave-Assisted Synthesis (MWAS): Microwave irradiation is a powerful tool for accelerating organic reactions, often under solvent-free conditions. nih.gov It has been effectively used in the synthesis of pyrazole derivatives, including the ring-opening of epoxides with pyrazoles and in multicomponent strategies to form fused pyrazole systems. nih.govmdpi.com
Mechanochemistry: Techniques such as grinding reactants together provide the energy needed to initiate a reaction in the solid state. This approach has been successfully applied to the one-pot, multicomponent synthesis of pyrano[2,3-c]pyrazoles. researchgate.net
These methodologies represent a significant shift towards more environmentally benign synthetic processes. tandfonline.com
Table 1: Examples of Solvent-Free Methodologies for Pyrazole Synthesis
| Method | Reactants | Catalyst/Medium | Conditions | Key Advantage | Reference |
|---|---|---|---|---|---|
| Ionic Liquid Medium | Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Tetrabutylammonium bromide (TBAB) | Room Temperature | Environmentally friendly, good yields (75-86%) | tandfonline.comtandfonline.com |
| Multicomponent Reaction | Benzaldehydes, Ethyl acetoacetate (B1235776), Hydrazine hydrate, Malononitrile | Acidic Ionic Liquid | Solvent-free | High yields, short reaction times, reusable catalyst | ias.ac.in |
| Microwave-Assisted Synthesis | Phenyl glycidyl (B131873) ether, 3,5-Dimethylpyrazole | None | 120 °C, 1 min | Rapid reaction, competitive yields | nih.gov |
| Mechanochemical (Grinding) | Aldehyde, Malononitrile, Ethylacetoacetate, Hydrazine monohydrate | None | Grinding | Efficient, avoids harsh organic solvents | researchgate.net |
Catalyst Applications in Pyrazole Synthesis
Catalysis is central to modern organic synthesis, offering pathways to products with high efficiency, selectivity, and under milder conditions. The synthesis of pyrazoles and their analogs benefits from a diverse array of catalytic systems.
Metal Catalysis: Transition metals are widely used catalysts for pyrazole synthesis. Copper-based catalysts, in particular, are versatile and efficient for various transformations. thieme-connect.com Systems using copper salts like Cu(NO₃)₂·3H₂O or copper triflate (Cu(OTf)₂) can catalyze condensation reactions at room temperature, avoiding the need for harsh acidic conditions. thieme-connect.comnih.gov Silica-supported copper catalysts have been developed for cycloaddition reactions, proving effective in both batch and continuous flow processes. rsc.org Other metals, such as nickel and rhodium, have also been employed in classic pyrazole syntheses like the Paal-Knorr method and in multicomponent reactions. mdpi.comrsc.org
Heterogeneous Catalysis: Heterogeneous catalysts are prized for their stability, selectivity, and, most importantly, their ease of recovery and recyclability. nih.gov Nano-catalysts, such as nano-ZnO, have been shown to be highly efficient for the condensation of phenylhydrazine and ethyl acetoacetate, offering excellent yields and short reaction times. mdpi.com Other examples include metal oxides like Mn/ZrO₂ and CuFe₂O₄, as well as magnetic nanoparticles that can be easily separated from the reaction mixture using a magnet. nih.govnih.gov Catalysts immobilized on supports like silica (B1680970) are also of significant interest. bohrium.com
Organocatalysis: The use of small organic molecules as catalysts is a cornerstone of green chemistry. Taurine, a bio-organic catalyst, has been effectively used in the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles in water. acs.org Phase-transfer catalysts like TBAB also fall into this broad category, facilitating reactions in the absence of traditional solvents. tandfonline.com
Table 2: Selected Catalyst Applications in Pyrazole Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Homogeneous Metal | Cu(NO₃)₂·3H₂O | Condensation | Active at room temperature, acid-free conditions. | thieme-connect.com |
| Heterogeneous Metal | Nano-ZnO | Condensation | High yield (95%), short reaction time, simple work-up. | mdpi.com |
| Heterogeneous Supported | Silica-supported Copper | Cycloaddition | Applicable in continuous flow systems, scalable. | rsc.org |
| Heterogeneous Magnetic | Fe₃O₄@SiO₂@Tannic acid | Three-component reaction | Magnetically separable and reusable catalyst. | nih.gov |
| Organocatalyst | Taurine | Four-component reaction | Green, multicomponent approach in water. | acs.org |
| Ionic Liquid | [(CH₂)₄SO₃HMIM][HSO₄] | Four-component reaction | Acts as a green and reusable Brønsted-acidic catalyst. | ias.ac.in |
Industrial Scale Synthesis Considerations for Aminopyrazoles
The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges that must be addressed to ensure a process is safe, economical, and sustainable. For aminopyrazoles, which are valuable intermediates in the pharmaceutical and agrochemical industries, these considerations are paramount. google.comgoogle.com
Key factors in the industrial production of aminopyrazoles include:
Cost and Availability of Raw Materials: The starting materials must be readily available and cost-effective to ensure the economic viability of the final product.
Process Efficiency and Simplicity: Industrial processes favor synthetic routes with fewer steps, high yields, and high purity to minimize operational complexity and cost. google.com For instance, achieving a purity of over 99% by HPLC can eliminate the need for additional purification steps. google.com
Waste Management: A major challenge in chemical manufacturing is the management of waste streams, particularly acidic effluents generated in many classical syntheses. google.com Developing processes that minimize or recycle waste is a critical goal for environmental and economic reasons.
Safety and Process Control: Large-scale reactions require robust control over parameters like temperature and pressure to ensure safety. The handling of potentially toxic or reactive reagents must be carefully managed.
Modern Production Technologies: To address the challenges of traditional batch processing, modern technologies like flow chemistry are being adopted. researchgate.net Continuous flow reactors offer enhanced control over reaction parameters, improved safety profiles, and greater efficiency in scaling up production. rsc.orgresearchgate.net
Patented industrial processes for aminopyrazoles often detail specific conditions for reaction, extraction, filtration, and drying, highlighting the practical engineering aspects required for large-scale manufacturing. google.comgoogle.com
Table 3: Key Considerations for Industrial Scale Synthesis of Aminopyrazoles
| Consideration | Challenge | Potential Solution / Strategy | Reference |
|---|---|---|---|
| Economic Viability | High cost of starting materials and multi-step processes. | Use of readily available reagents; designing convergent and efficient synthetic routes. | google.com |
| Process Efficiency | Low yields and purity requiring costly purification. | Process optimization to achieve high yield and purity (>99%), minimizing reaction steps. | google.com |
| Environmental Impact | Generation of large amounts of acidic or toxic waste. | Employing green chemistry principles, solvent-free methods, and recyclable catalysts. | ias.ac.ingoogle.com |
| Scalability & Safety | Poor heat transfer and safety risks in large batch reactors. | Implementation of continuous flow chemistry for better control, safety, and efficient scaling. | researchgate.net |
| Product Isolation | Complex purification procedures. | Developing processes that yield a product that can be easily isolated by precipitation and filtration. | google.comgoogle.com |
Lack of Specific Research Data Prevents Article Generation on the Chemical Reactivity of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available research data to generate a detailed and scientifically accurate article on the chemical reactivity and derivatization of the specific compound, this compound, as per the requested outline.
The inquiry requested an in-depth exploration of this compound's functional group transformations, substitution reactions, and cyclization pathways. However, searches for specific reactions such as Schiff base formation, acylation, alkylation, halogenation, nitration, and annulation for this compound did not yield relevant scholarly articles or experimental data.
While general reactivity patterns for the broader class of aminopyrazoles are documented researchgate.netbeilstein-archives.orgresearchgate.netresearchgate.net, the strict requirement to focus solely on this compound and not introduce information outside this explicit scope makes it impossible to construct the requested article without resorting to speculation or improper extrapolation from related but distinct chemical structures.
Commercially available listings for "this compound sesquihydrate" confirm its status as a research chemical. sigmaaldrich.com Often, such compounds, available for early-stage discovery research, may not yet have their full chemical reactivity profiles characterized or published in peer-reviewed literature. sigmaaldrich.com
Therefore, to adhere to the core instructions of providing scientifically accurate, verifiable content and avoiding the introduction of information not explicitly supported by research on the target compound, the generation of the requested article cannot be fulfilled at this time.
Chemical Reactivity and Derivatization of 4 Ethyl 1,3 Dimethyl 1h Pyrazol 5 Amine
Cyclization and Annulation Reactions Leading to Fused Heterocycles
Formation of Pyrazolo-fused Pyridines and Pyrazines
The synthesis of pyrazolo[3,4-b]pyridines is a well-established route utilizing 5-aminopyrazole precursors. nih.gov These compounds are of significant interest due to their wide range of biological activities. beilstein-journals.orgnih.gov The most common approach involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov
For 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine, reaction with a 1,3-dicarbonyl compound, such as acetylacetone (B45752), in a suitable solvent like refluxing acetic acid, would lead to the formation of a highly substituted pyrazolo[3,4-b]pyridine. beilstein-journals.orgrsc.org The reaction proceeds via initial condensation between the 5-amino group and one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the pyridine (B92270) ring.
Another key method is the reaction with α,β-unsaturated ketones. nih.govnih.gov This reaction is proposed to occur through a sequence of a Michael addition, cyclization, dehydration, and subsequent aromatization. nih.gov Three-component reactions involving an aldehyde, a ketone with an α-hydrogen, and the aminopyrazole also serve as an efficient, high-yield method for generating pyrazolo[3,4-b]pyridines, often avoiding issues of regioselectivity. nih.gov
Pyrazolo[3,4-b]pyrazines can be synthesized via the dimerization of 5-aminopyrazoles. A copper-catalyzed method has been developed for the highly chemoselective dimerization of 5-aminopyrazoles to produce dipyrazole-fused pyrazines through the direct coupling of C-H/C-H and N-H/N-H bonds. nih.gov
Table 1: Synthesis of Pyrazolo-fused Pyridines from this compound This table is a representation of expected products based on established reaction mechanisms.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetylacetone | 4,6,7-triethyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | Condensation |
| This compound | Ethyl acetoacetate (B1235776) | 7-Ethyl-4-hydroxy-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine | Condensation |
| This compound | α,β-Unsaturated Ketone (e.g., Chalcone) | Substituted Pyrazolo[3,4-b]pyridine | Michael Addition/Cyclization |
Synthesis of Pyrazolopyrimidines and Other Fused Azines
Pyrazolopyrimidines, which are structural analogs of purines, are another important class of compounds synthesized from 5-aminopyrazoles. The reaction of 5-aminopyrazoles with β-ketoesters is a primary method for synthesizing pyrazolo[1,5-a]pyrimidin-7(4H)-ones. acs.org Specifically, reacting this compound with a β-ketoester like ethyl acetoacetate would yield a corresponding 2,5-dimethyl-6-ethyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one. This reaction is a one-step cyclocondensation. acs.org
Different isomers, such as pyrazolo[3,4-d]pyrimidines, can be formed using different reagents. mdpi.com For instance, treatment of a 5-aminopyrazole-4-carbonitrile with formamide (B127407) or triethyl orthoformate followed by ammonia (B1221849) can lead to the formation of the pyrazolo[3,4-d]pyrimidine core. mdpi.com While the title compound lacks a 4-carbonitrile, its derivatives could be used in such reactions.
Other fused azines, such as pyrazolo[5,1-c] beilstein-journals.orgrsc.orgnih.govtriazines, can also be synthesized. This often involves the diazotization of the 5-amino group, followed by coupling with an active methylene (B1212753) compound and subsequent cyclization. researchgate.netresearchgate.net
Table 2: Synthesis of Fused Azines from this compound This table is a representation of expected products based on established reaction mechanisms.
| Reactant 1 | Reactant 2 | Product Class |
|---|---|---|
| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | Pyrazolo[1,5-a]pyrimidine |
| This compound | Chalcone | Dihydropyrazolo[1,5-a]pyrimidine |
| Diazonium salt of this compound | Malononitrile | Pyrazolo[5,1-c] beilstein-journals.orgrsc.orgnih.govtriazine |
Oxidative Coupling Reactions
Pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form novel azo compounds. nih.govacs.org A notable reaction involves the dimerization of the pyrazol-5-amine to form an (E)-1,2-bis(1H-pyrazol-5-yl)diazene. This transformation can be achieved using different catalytic systems. One method employs molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) as an oxidant in ethanol (B145695), which simultaneously installs C-I and N-N bonds. acs.orgacs.org Another approach uses a copper catalyst (CuI) with an oxidant like TBHP. acs.orgacs.org
For a closely related compound, 1,3-dimethyl-1H-pyrazol-5-amine, the copper-catalyzed oxidative coupling yields (E)-1,2-bis(1,3-dimethyl-1H-pyrazol-5-yl)diazene with a 51% yield. acs.org It is expected that this compound would react similarly to produce the corresponding 4,4'-diethyl-substituted azopyrazole. These reactions are valuable for their high bond-forming efficiency under mild conditions. nih.gov
Table 3: Oxidative Coupling Reactions of Pyrazol-5-amines
| Starting Material | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | I₂ / K₂CO₃ / TBHP / EtOH | (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | - | acs.org |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | CuI / 1,10-phenanthroline (B135089) / TBHP / CH₂Cl₂ | (E)-1,2-Bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | 56% | acs.org |
| 1,3-Dimethyl-1H-pyrazol-5-amine | CuI / 1,10-phenanthroline / TBHP / CH₂Cl₂ | (E)-1,2-Bis(1,3-dimethyl-1H-pyrazol-5-yl)diazene | 51% | acs.org |
Chemo- and Regioselectivity in Reaction Pathways
The reaction pathways of this compound are governed by principles of chemo- and regioselectivity, stemming from the multiple nucleophilic sites within the molecule. beilstein-journals.orgnih.gov The primary nucleophilic centers are the exocyclic 5-amino group and the C4 carbon of the pyrazole (B372694) ring. nih.gov
Regioselectivity is a critical consideration in the synthesis of pyrazolo[3,4-b]pyridines when using unsymmetrical 1,3-dicarbonyl compounds. nih.gov The initial condensation step is directed by the relative electrophilicity of the two carbonyl groups. The more electrophilic carbonyl carbon will preferentially react with the 5-amino group. nih.gov For example, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the CF₃ group is more electrophilic and reacts first, determining the final position of the trifluoromethyl group on the pyridine ring. nih.gov
There can be ambiguity in the mechanism of reaction with α,β-unsaturated ketones. Some studies suggest the initial step is a Michael addition involving the nucleophilic C4 carbon of the pyrazole, while others propose the 5-amino group attacks first. nih.govnih.gov
Chemoselectivity can be controlled by altering reaction conditions. For instance, the reaction of pyrazol-5-amines with arylglyoxals can be directed to selectively form different fused heterocyclic systems, such as dipyrazolo-fused 1,7-naphthyridines or 1,3-diazocanes, by modifying the catalyst and reaction parameters. nih.gov Similarly, the reaction of 1H-pyrazol-5-amines with Appel salt can yield different products depending on the pH of the medium; acidic conditions favor one product while basic conditions favor another. acs.org This demonstrates that careful control of the reaction environment is crucial for directing the synthetic outcome.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule.
¹H and ¹³C NMR for Assignment of Chemical Shifts and Coupling Constants
For 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons of the two methyl groups, the ethyl group (as a quartet and a triplet), and the amine group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons. Similarly, ¹³C NMR spectroscopy would identify the unique carbon atoms within the molecule, including those of the pyrazole (B372694) ring and the alkyl substituents. Although specific experimental data for this compound is not available, analysis of related pyrazole structures is a common practice in chemical literature to predict and interpret spectral data. bioorganica.com.uachemicalbook.com
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Regioselectivity
To definitively establish the structure and connectivity of this compound, two-dimensional NMR techniques are indispensable. Correlation Spectroscopy (COSY) would confirm the coupling relationships between adjacent protons, for instance, within the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would unambiguously confirm the positions of the ethyl and methyl groups on the pyrazole ring.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for N-H stretching of the amine group, C-H stretching of the alkyl groups, and C=C and C-N stretching vibrations of the pyrazole ring. Studies on similar pyrazole derivatives often utilize these techniques to confirm the presence of key functional groups. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₇H₁₃N₃), HRMS would confirm this chemical formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. While specific HRMS data for this compound is not found in the search results, predicted mass data for isomeric structures are available and demonstrate the utility of this technique. uni.luuni.luuni.lu
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, revealing its exact molecular conformation in the solid state. It would also provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. While crystallographic data for the specific title compound are not available, numerous studies on related pyrazole derivatives have been published, detailing their crystal structures. nih.govresearchgate.net
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and chromophores. The pyrazole ring system in this compound would be expected to exhibit characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorptions are influenced by the substituents on the ring. Studies on pyrazole azo dyes and other substituted pyrazoles frequently employ UV-Vis spectroscopy to characterize their electronic properties. nih.govnih.govnist.gov
Computational and Theoretical Studies of 4 Ethyl 1,3 Dimethyl 1h Pyrazol 5 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For a molecule like 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. tandfonline.comnih.gov These calculations provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com
A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In substituted pyrazoles, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed across the pyrazole ring system. DFT calculations provide precise energy values for these orbitals. rsc.orgresearchgate.net
Table 1: Representative Frontier Orbital Energies for Substituted Pyrazole Derivatives (Note: These are example values from DFT studies of similar compounds and are for illustrative purposes.)
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Phenyl-substituted pyrazole | -6.2 | -1.8 | 4.4 |
| Amino-substituted pyrazole | -5.8 | -1.5 | 4.3 |
| Pyrazole-carboxamide | -6.5 | -2.0 | 4.5 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface. researchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.
Blue Regions: Represent positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack.
Green Regions: Correspond to neutral or near-zero potential.
For this compound, the MEP map would likely show a region of significant negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the nitrogen of the amino group, due to the presence of lone pairs of electrons. researchgate.net These sites represent the most probable centers for electrophilic interactions. Conversely, the hydrogen atoms of the amino group and potentially the ethyl and methyl groups would exhibit positive potential (blue), making them sites for nucleophilic interactions. nih.gov
Quantum Chemical Calculations for Reactivity Prediction
Beyond HOMO-LUMO analysis, quantum chemical calculations provide a suite of global reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors are calculated from the ionization potential (I) and electron affinity (A), which are related to the HOMO and LUMO energies, respectively.
Key reactivity descriptors include:
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors are invaluable for predicting the reactivity of compounds like this compound in various chemical reactions. researchgate.net A high electrophilicity index, for instance, would suggest the molecule can act as a good electrophile in certain reactions.
Table 2: Representative Global Reactivity Descriptors for a Generic Pyrazole Derivative (Note: These values are illustrative and derived from general principles of DFT studies on heterocyclic compounds.)
| Descriptor | Formula | Typical Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | 5.8 |
| Electron Affinity (A) | A ≈ -ELUMO | 1.5 |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.65 |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.15 |
| Chemical Softness (S) | S = 1 / (2η) | 0.23 |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | 3.10 |
Conformational Analysis and Tautomerism Studies
Aminopyrazoles can exist in different tautomeric forms, most commonly the amino and imino forms. researchgate.net For this compound, the primary tautomeric equilibrium would be between the 5-amino form and the corresponding 5-imino tautomer. Theoretical calculations are essential for determining the relative stability of these tautomers. By calculating the total electronic energies of the optimized geometries of each tautomer, it is possible to predict which form is predominant under given conditions (e.g., in the gas phase or in different solvents). nih.gov Generally, for 5-aminopyrazoles, the amino form is found to be more stable. researchgate.net
Furthermore, the presence of a flexible ethyl group at the C4 position introduces conformational isomers. Conformational analysis, typically performed by systematically rotating the single bonds of the ethyl group and calculating the energy at each step, can identify the lowest energy conformers. This is important as the specific conformation can influence the molecule's reactivity and its ability to interact with other molecules.
Molecular Modeling and Dynamics Simulations for Intermolecular Interactions
Molecular modeling and, more specifically, molecular dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. eurasianjournals.com These simulations can provide deep insights into the intermolecular interactions between this compound and its environment, such as solvent molecules or a biological receptor. nih.gov
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution. This allows for the study of dynamic processes, such as how the molecule forms hydrogen bonds with water, its preferred orientation in a solvent, or how it binds to the active site of a protein. researchgate.net For example, MD simulations could be used to explore the stability of the compound within a protein's binding pocket, revealing key hydrogen bonds and hydrophobic interactions that contribute to its binding affinity. nih.gov
Applications in Chemical Sciences and Technology
Role as a Synthetic Building Block for Complex Molecules
While specific documented syntheses using 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine as a starting material are not extensively reported in the reviewed literature, 5-aminopyrazoles are a well-established class of synthetic intermediates. nih.gov Their utility stems from the presence of multiple reactive sites, which allow for the construction of complex heterocyclic systems. The amino group at the C5 position, along with the ring nitrogen atoms, can participate in various chemical transformations.
5-aminopyrazoles are particularly crucial in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other bicyclic structures. mdpi.comnih.gov These reactions typically involve condensation with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other bifunctional electrophiles. nih.govrsc.org For instance, the reaction of 5-aminopyrazoles with β-diketones is a common method to produce pyrazolopyridines. nih.gov Similarly, reactions with α,β-unsaturated ketones can lead to triaryl-pyrazolo[3,4-b]pyridines through a sequence of Michael addition, cyclization, and dehydration. nih.gov
Given its structure, this compound could foreseeably be employed in similar synthetic strategies to create novel, highly substituted fused pyrazole (B372694) derivatives for evaluation in various applications.
| Aminopyrazole Precursor | Reagent | Resulting Fused System | Reference |
| 5-amino-3-methyl-1-phenylpyrazole | Trifluoromethyl-β-diketones | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines | nih.gov |
| 5-amino-1,3-diphenylpyrazole | Ethyl 2,4-dioxo-4-phenylbutanoate | Ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | nih.govrsc.org |
| 5-amino-3-methyl-1-phenylpyrazole | α,β-Unsaturated Ketones | 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | nih.gov |
Ligand Design in Coordination Chemistry
There is no specific information in the searched literature on the use of this compound in ligand design. However, the pyrazole moiety is a fundamental structural unit in coordination chemistry due to the ability of its nitrogen atoms to coordinate with a wide variety of metal ions. The presence of an additional amino group, as in 5-aminopyrazoles, enhances their versatility, allowing them to act as monodentate, bidentate, or bridging ligands.
The coordination chemistry of pyrazole-derived ligands is vast, with applications ranging from modeling biological systems to creating materials with interesting magnetic or optical properties. Metal complexes involving pyrazole derivatives have been synthesized with transition metals such as copper, zinc, cadmium, and iron. These complexes are studied for their structural diversity and potential applications in catalysis and materials science. For example, pyrazole-acetamide ligands have been used to synthesize cadmium(II), copper(II), and iron(III) complexes, which were characterized for their structural properties and antibacterial activities.
Catalytic Applications of Pyrazole Derivatives
Direct catalytic applications of this compound have not been found in the reviewed scientific literature. Nevertheless, the broader family of pyrazole derivatives and their metal complexes are significant in the field of catalysis. They are employed in a range of organic transformations, often leveraging the ability of the pyrazole ring to stabilize metal centers and influence their reactivity.
Copper-catalyzed reactions are a prominent area where pyrazole ligands have been used. For instance, silica-supported copper catalysts have been utilized for the synthesis of 1,4-disubstituted pyrazoles. Another example involves the use of a copper triflate catalyst for the C-N dehydrogenative cross-coupling of alkenyl hydrazones to produce pyrenyl-substituted pyrazoles. Ruthenium catalysts have also been employed for the synthesis of pyrazole-4-carboxylic acids from isoxazole-5(4H)-ones. These examples highlight the role of pyrazole-containing structures in facilitating important synthetic transformations.
Applications in Material Science
While there are no specific reports on the application of this compound in material science, the pyrazole scaffold is a key component in the design of various functional materials. researchgate.netnih.gov
Supramolecular Chemistry: The hydrogen bonding capabilities of pyrazoles, particularly those with an unsubstituted N-H group, allow for the formation of well-defined supramolecular assemblies such as dimers, trimers, and catemers (chain-like structures). These interactions are fundamental in crystal engineering, where they guide the formation of specific solid-state architectures.
Liquid Crystals: Pyrazole derivatives have been incorporated into the rigid core of molecules to create liquid crystals. nih.gov The introduction of a pyrazole ring can influence the mesomorphic properties, such as the temperature range of the liquid crystalline phase. Both 3,5-disubstituted and 4-substituted pyrazoles have been shown to exhibit liquid crystalline behavior. clockss.org
Organic Electronics: Certain pyrazole derivatives have been investigated for their potential in organic electronics. nih.gov They have been explored as materials for organic light-emitting diodes (OLEDs) and in photovoltaic applications. For example, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and tested as emitters in OLEDs, producing bluish-green light. mdpi.com Some N-acyl pyrazole derivatives have also been found to exhibit solid-state luminescent properties, suggesting potential use in organic electronics.
Development of Agrochemicals (Non-Herbicidal Efficacy Studies)
No non-herbicidal efficacy studies specifically for this compound were found in the available literature. However, the pyrazole ring is a prominent scaffold in a variety of agrochemicals, including insecticides and fungicides. clockss.org
The fungicidal activity of many pyrazole derivatives comes from their ability to inhibit cellular respiration in fungi, particularly by targeting complex II (succinate dehydrogenase) or complex III in the mitochondrial respiratory chain. clockss.org In the area of insecticides, a major class of pyrazole-based compounds are the "fiproles," which act as chloride channel blockers, disrupting the central nervous system of insects. clockss.org While many commercial pyrazole agrochemicals are not aminopyrazoles, the structural diversity of pyrazole chemistry continues to make it a target for the discovery of new active ingredients with different modes of action.
Table 2: Examples of Pyrazole-Based Agrochemicals (Note: This table shows examples of commercial agrochemicals containing a pyrazole core to illustrate the importance of this chemical class in agriculture.)
| Compound Name | Type | Mode of Action |
| Pyrasulfotole | Herbicide | HPPD inhibitor |
| Penthiopyrad | Fungicide | Succinate dehydrogenase inhibitor (SDHI) |
| Fipronil | Insecticide | GABA-gated chloride channel antagonist |
| Pyraclostrobin | Fungicide | Quinone outside inhibitor (QoI) |
Intermediate in Dye Chemistry
The use of this compound as an intermediate in dye chemistry is not specifically documented in the reviewed literature. However, 5-aminopyrazoles are a very important class of precursors, known as coupling components, in the synthesis of azo dyes. nih.govmdpi.com
The synthesis of pyrazole azo dyes typically involves the diazotization of an aromatic amine, which is then reacted with a 5-aminopyrazole derivative. The amino group at the C5 position of the pyrazole activates the C4 position for electrophilic substitution by the diazonium salt, leading to the formation of an azo linkage (-N=N-). These dyes are valued for their bright colors and good fastness properties. researchgate.netimrpress.com For example, new pyrazole azo dyes have been synthesized using ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate as the starting material for diazotization, which is then coupled with various active methylene (B1212753) compounds. nih.gov These dyes have been investigated for their color properties for potential use in paints. nih.gov Given its structure as a 5-aminopyrazole, this compound is a plausible candidate for use as a coupling component in the synthesis of novel azo dyes.
Molecular Interactions with Biological Systems: Fundamental Research
Receptor Binding and Modulation Studies (Preclinical, Non-Therapeutic)
The interaction of pyrazole (B372694) derivatives with various receptors has been a subject of non-therapeutic, preclinical research. For example, a study on isochromeno[4,3-c]pyrazol-5(1H)-one derivatives investigated their ability to displace [3H]flunitrazepam from bovine brain membranes, indicating interaction with benzodiazepine (B76468) binding sites on GABAA receptors. The substitution pattern on the pyrazole-containing scaffold was shown to significantly influence receptor affinity.
While specific receptor binding data for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine is not available, the established affinity of related pyrazoles for neuronal receptors suggests that it could be a candidate for similar interactions. The electronic and steric profile conferred by the dimethyl and ethyl substitutions would be critical in determining its binding characteristics to specific receptor subtypes.
Biochemical Pathway Involvement (Mechanistic Investigations)
Research into the broader class of aminopyrazoles points to their involvement in significant biochemical pathways, particularly those related to cellular signaling and metabolism. For instance, 5-aminopyrazole derivatives have been investigated as kinase inhibitors, which are key regulators of cellular processes. mdpi.com Specifically, they have been studied as inhibitors of p38MAPK and Bruton Kinase (BTK), both of which are crucial components of inflammatory and cell proliferation pathways. mdpi.com The ability of these compounds to interfere with such pathways is a key area of mechanistic investigation.
Furthermore, some pyrazole derivatives have been shown to affect mitochondrial functions. A study on 1,3,4,5-tetrasubstituted pyrazoles demonstrated their ability to inhibit F1FO-ATPase and modulate the mitochondrial permeability transition pore (mPTP) opening. nih.gov This suggests a potential role for pyrazole compounds in cellular energy metabolism and apoptosis pathways. The specific substitutions on the this compound molecule would dictate its potential to interact with and modulate these or other biochemical pathways.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles
Structure-activity relationship (SAR) studies on various pyrazole series provide a framework for understanding how structural modifications impact molecular interactions. For pyrazolo[4,3-c]pyridines, which are inhibitors of the PEX14–PEX5 protein-protein interaction, the substitution pattern at the N-1 position of the pyrazole ring was found to be a key determinant of binding affinity. acs.org While initial studies suggested this position did not significantly alter binding, further investigation revealed that introducing an amine in the N-1 pyrazolo substituent could lead to improved interactions. acs.org
In another study on 3,4,5-substituted pyrazoles as inhibitors of meprin α and β, the nature of the substituents at positions 3 and 5 was systematically varied. nih.gov This revealed that even minor changes, such as the introduction of methyl or benzyl (B1604629) groups, could significantly alter inhibitory activity against these metalloproteases. nih.gov N-substitution on the pyrazole ring also influenced the binding affinity. nih.gov
For 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives, SAR studies indicated that electron-withdrawing substituents on the aryl ring generally lead to more potent biological activity. mdpi.com The position of these substituents was also found to be critical. mdpi.com
These SAR studies, while not directly involving this compound, underscore the importance of the substitution pattern on the pyrazole core for determining its interaction profile with biological targets. The ethyl group at the 4-position and the methyl groups at the 1 and 3-positions of the target compound would collectively define its steric and electronic properties, and thus its potential for specific molecular interactions.
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (~0–5°C) during cyclization reduce side reactions (e.g., over-oxidation) .
- Catalysts : Lewis acids like ZnCl₂ improve regioselectivity in alkylation steps .
- Solvent-Free Conditions : For condensation steps, solvent-free reactions enhance yields by minimizing solubility issues .
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cyclization + Alkylation | 65–71 | Ethanol reflux, 12 h | |
| Solvent-Free Condensation | 74–82 | 120°C, 4 h |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR :
- ¹H NMR : Expect signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.4–2.6 ppm, quartet), methyl groups (δ 2.1–2.3 ppm, singlet), and NH₂ (δ 5.2–5.5 ppm, broad) .
- ¹³C NMR : Pyrazole carbons appear at δ 140–160 ppm; ethyl/methyl carbons at δ 10–25 ppm .
- IR Spectroscopy : NH₂ stretching (3300–3500 cm⁻¹), C=N (1600–1650 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z corresponding to C₇H₁₃N₃ (e.g., m/z 139 for base structure) .
Validation Tip : Cross-reference with X-ray crystallography (if crystals are obtainable) to confirm regiochemistry, as seen in similar pyrazole derivatives .
Advanced: How can researchers design derivatives of this compound to study structure-activity relationships (SAR) in biological systems?
Methodological Answer:
Functionalization Strategies :
- Electrophilic Substitution : Introduce halogens (Cl, F) at the 5-position to modulate electronic properties .
- Mannich Reactions : Add aminoalkyl groups to the NH₂ moiety to enhance solubility or target interactions .
Heterocyclic Hybrids : Fuse with triazoles or pyrimidines via diazo coupling (e.g., using thiazole aldehydes) to explore synergistic bioactivity .
In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against targets like tubulin or carbonic anhydrase, guided by analogs in .
Case Study : Derivatives with 4-methoxybenzyl groups showed enhanced antitubulin activity in sea urchin embryo assays .
Advanced: What computational methods are suitable for predicting the reactivity or interaction of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) is reliable for pyrazole systems .
- Molecular Dynamics (MD) Simulations : Simulate binding to proteins (e.g., kinases) using GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Use PaDEL descriptors and Random Forest algorithms to correlate substituent effects (e.g., logP, polar surface area) with antimicrobial activity .
Validation : Cross-check computational results with experimental data (e.g., IC₅₀ values from cytotoxicity assays) .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?
Methodological Answer:
Standardize Assays : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay duration) .
Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference .
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies, focusing on variables like substituent position (e.g., 4-ethyl vs. 4-phenyl) .
Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strains; validate using CLSI guidelines .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize acidic/basic byproducts before segregating organic waste for licensed disposal .
- Emergency Protocols : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
